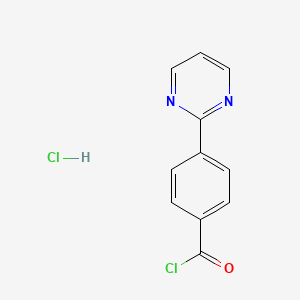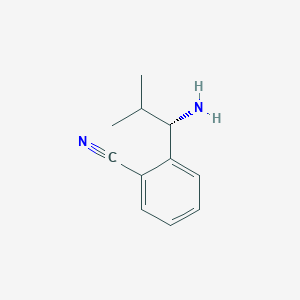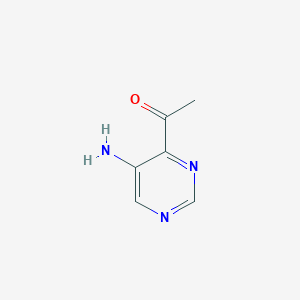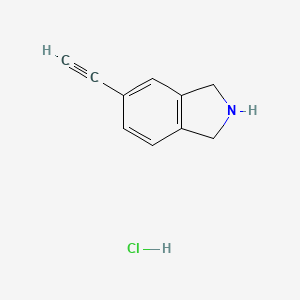
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride: is a chemical compound that features a benzoyl chloride group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Pyrimidin-2-yl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Pyrimidin-2-yl)benzoyl chloride.
Formation of Hydrochloride Salt: The resulting acid chloride is then reacted with hydrochloric acid (HCl) to yield the hydrochloride salt of 4-(Pyrimidin-2-yl)benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyrimidin-2-yl)benzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Condensation Reactions: These reactions may require catalysts or specific conditions such as elevated temperatures or the presence of dehydrating agents.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-(Pyrimidin-2-yl)benzoic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable amide and ester linkages makes it useful in the design of peptide-based drugs and other bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. It serves as a precursor for the synthesis of various pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in material science and polymer chemistry.
Mécanisme D'action
The mechanism by which 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride exerts its effects depends on the specific application and the target molecule it interacts with. Generally, the compound acts by forming covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity, modulation of receptor function, or alteration of molecular pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with active site residues, thereby blocking substrate access.
Receptors: It can modulate receptor activity by forming covalent bonds with receptor sites, affecting signal transduction pathways.
Cellular Pathways: By interacting with key molecules in cellular pathways, the compound can influence processes such as cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)benzoyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-2-yl)benzoic acid: The carboxylic acid derivative of the compound.
4-(Pyrimidin-2-yl)benzaldehyde: The aldehyde derivative of the compound.
Uniqueness
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is unique due to the presence of both a benzoyl chloride group and a pyrimidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, further broadening its applicability in various fields.
Propriétés
Formule moléculaire |
C11H8Cl2N2O |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4-pyrimidin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C11H7ClN2O.ClH/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11;/h1-7H;1H |
Clé InChI |
WGDJRMSDWNCBFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)






![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)



![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
